

# Available Information on 4-Nitrophthalamide

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## Compound Focus: N-Nitrophthalamide

CAS No.: 5336-97-0

Cat. No.: S6585608

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The table below summarizes the only specific data point found for 4-nitrophthalamide:

Property	Value
CAS Number	13138-53-9 [1]
Molecular Formula	O <sub>2</sub> NC <sub>6</sub> H <sub>3</sub> (CONH <sub>2</sub> ) <sub>2</sub> [1]
Molecular Weight	209.16 g/mol [1]
Application	Intermediate in the synthesis of phthalocyanines [1]
Specific HPLC Method	Not found in search results

## How to Proceed with Your Method Search

Since a direct method is not available, here are practical steps you can take to find or develop a suitable HPLC protocol:

- **Consult Specialized Databases:** Search scientific databases like **SciFinder-n** or **Reaxys**, which are specifically designed for chemical literature and methods. They are more likely to contain detailed analytical procedures.
- **Develop a Method Based on Compound Properties:** You can develop a method by leveraging the compound's known physicochemical properties [1]. A good starting point is a **Reversed-Phase (RP)**

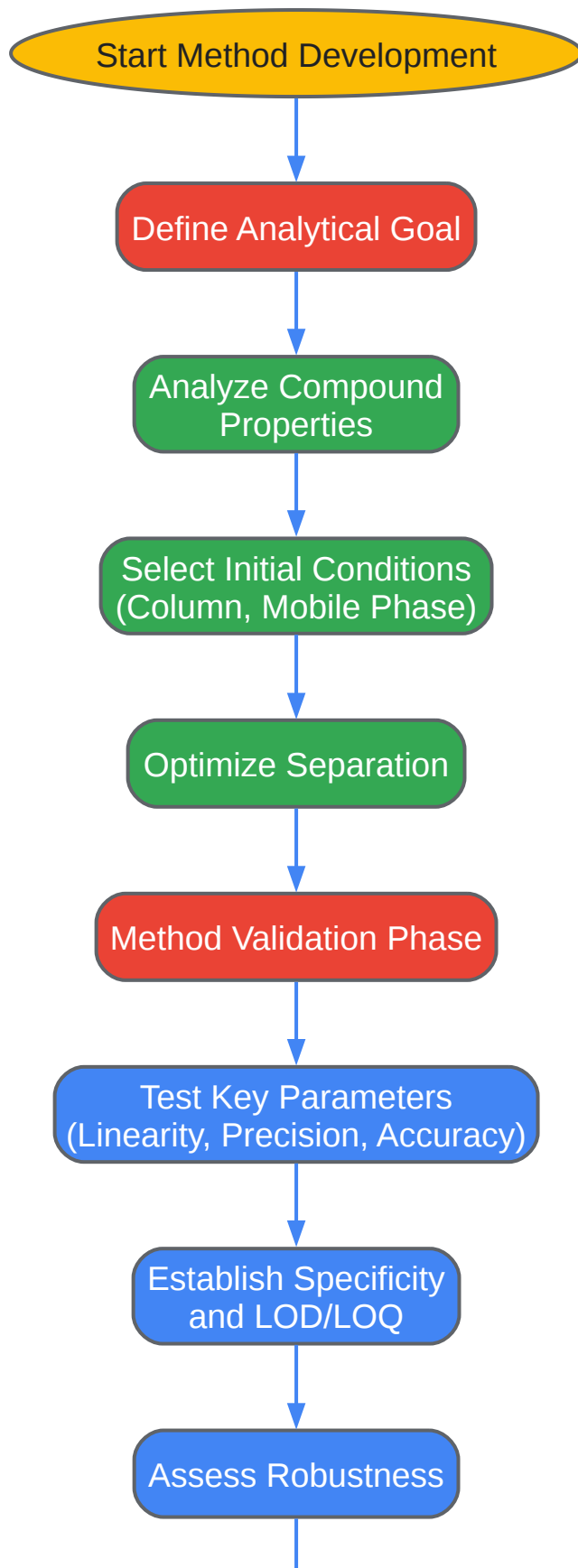
**HPLC** method with a **C18 column** and a mobile phase of **water/acetonitrile** or **water/methanol** [2]. A UV detector is appropriate, and the wavelength can be determined by a UV-Vis spectrum of the compound.

- **Review General Method Validation Parameters:** Any developed or adopted method must be validated. The table below outlines key parameters as per ICH Q2(R1) guidelines [3].

Validation Parameter	Description & Purpose
<b>Linearity &amp; Range</b>	Ensures the detector response is proportional to analyte concentration within a specified range (e.g., 5-160 ng/mL); confirmed with $R^2 \geq 0.99$ [4].
<b>Precision</b>	Measures method repeatability (e.g., %RSD < 2% for peak areas) and reproducibility across different analysts or days [3].
<b>Accuracy</b>	Determines closeness to true value, often via recovery studies (e.g., 98-102% recovery of spiked analyte) [3].
<b>Specificity</b>	Confirms the method can distinguish the analyte from other components like impurities or matrix [3].
<b>LOD &amp; LOQ</b>	<b>LOD</b> is the lowest detectable amount (Signal/Noise $\approx 3$ ). <b>LOQ</b> is the lowest quantifiable amount with accuracy and precision (Signal/Noise $\approx 10$ ) [3].
<b>Robustness</b>	Evaluates method reliability when operational parameters (e.g., flow rate, temperature) are deliberately varied [3].

## Workflow for HPLC Method Development and Validation

For a visual guide, the diagram below outlines the key stages in developing and validating an HPLC method.





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## References

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2. vs. UHPLC HPLC [azom.com]
3. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]
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